GNE-7915
Overview
Description
GNE7915 is a highly potent, selective, and brain-penetrable inhibitor of leucine-rich repeat kinase 2 (LRRK2). It has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease . The compound exhibits high selectivity and potency, with a dissociation constant (Ki) of 1 nanomolar and an inhibitory concentration (IC50) of 9 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE7915 involves multiple steps, including the formation of key intermediates and their subsequent coupling. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of GNE7915 requires optimization of the synthetic route to scale up the process while maintaining the quality and consistency of the final product. This involves the use of large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
GNE7915 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: GNE7915 can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
GNE7915 has a wide range of scientific research applications, including:
Mechanism of Action
GNE7915 exerts its effects by selectively inhibiting leucine-rich repeat kinase 2, a protein kinase involved in various cellular processes, including autophagy, inflammation, and neuronal survival . The compound binds to the active site of leucine-rich repeat kinase 2, preventing its phosphorylation and subsequent activation. This inhibition leads to the modulation of downstream signaling pathways, ultimately affecting cellular functions and disease progression .
Comparison with Similar Compounds
Similar Compounds
LRRK2-IN-1: Another selective inhibitor of leucine-rich repeat kinase 2 with similar potency and selectivity.
HG-10-102-01: A leucine-rich repeat kinase 2 inhibitor with a different chemical structure but comparable inhibitory activity.
Uniqueness of GNE7915
GNE7915 stands out due to its high selectivity and brain-penetrating ability, making it a valuable tool for studying leucine-rich repeat kinase 2-related pathways in the central nervous system. Its favorable pharmacokinetic properties and low toxicity profile further enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
[4-[[4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F4N5O3/c1-3-24-16-12(19(21,22)23)10-25-18(27-16)26-14-9-13(20)11(8-15(14)30-2)17(29)28-4-6-31-7-5-28/h8-10H,3-7H2,1-2H3,(H2,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFLWTZSJYBCPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F4N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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